molecular formula C19H25N7O2 B11295765 N~4~-(4-methoxyphenyl)-1-methyl-N~6~-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(4-methoxyphenyl)-1-methyl-N~6~-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11295765
M. Wt: 383.4 g/mol
InChI Key: JCVLVVKPNAIEJV-UHFFFAOYSA-N
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Description

N4-(4-METHOXYPHENYL)-1-METHYL-N6-[2-(MORPHOLIN-4-YL)ETHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a methoxyphenyl group, a methyl group, and a morpholin-4-yl ethyl group. It has garnered interest in various scientific fields due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-METHOXYPHENYL)-1-METHYL-N6-[2-(MORPHOLIN-4-YL)ETHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions: Introduction of the methoxyphenyl group, methyl group, and morpholin-4-yl ethyl group through nucleophilic substitution reactions.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N4-(4-METHOXYPHENYL)-1-METHYL-N6-[2-(MORPHOLIN-4-YL)ETHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

    Catalysts: Transition metal catalysts like palladium or platinum may be used to facilitate certain reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

N4-(4-METHOXYPHENYL)-1-METHYL-N6-[2-(MORPHOLIN-4-YL)ETHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(4-METHOXYPHENYL)-1-METHYL-N6-[2-(MORPHOLIN-4-YL)ETHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit the synthesis of prostaglandins, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N4-(4-METHOXYPHENYL)-1-METHYL-N6-[2-(MORPHOLIN-4-YL)ETHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE lies in its specific combination of substituents, which confer distinct biological and chemical properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C19H25N7O2

Molecular Weight

383.4 g/mol

IUPAC Name

4-N-(4-methoxyphenyl)-1-methyl-6-N-(2-morpholin-4-ylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C19H25N7O2/c1-25-18-16(13-21-25)17(22-14-3-5-15(27-2)6-4-14)23-19(24-18)20-7-8-26-9-11-28-12-10-26/h3-6,13H,7-12H2,1-2H3,(H2,20,22,23,24)

InChI Key

JCVLVVKPNAIEJV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)OC)NCCN4CCOCC4

Origin of Product

United States

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